molecular formula C17H35N3O6 B1667351 Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine CAS No. 525583-49-7

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine

Cat. No. B1667351
CAS RN: 525583-49-7
M. Wt: 377.5 g/mol
InChI Key: LRMUHZCCKYZFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine is a PEG linker containing an amino group and Boc-protected amino group . The amino (NH2) group is reactive with carboxylic acids, activated NHS esters . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Synthesis Analysis

The synthesis of this compound involves the reaction of the amino group with carboxylic acids or activated NHS esters . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of this compound is C17H35N3O6 . It has a molecular weight of 377.5 g/mol .


Chemical Reactions Analysis

The amino (NH2) group in this compound is reactive with carboxylic acids, activated NHS esters . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 377.5 g/mol . Its molecular formula is C17H35N3O6 . .

Scientific Research Applications

Biodegradable Polymers for Biomedical Applications

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine plays a role in the synthesis of biodegradable polymers like poly(β-amino esters) and poly(amido amine), which are significant for biomedical applications. These polymers can be used in creating amphiphilic conetwork (APCN) gels and hydrogels with controlled composition and degradation, beneficial for controlled drug release and tissue engineering (Bhingaradiya et al., 2017).

Synthesis of Branched Polyethylene Glycol

This compound is used in the synthesis of novel branched polyethylene glycol structures. These structures, comprising two PEG chains and a glutamic acid with an active amido protected by t-butyloxycarbonyl (Boc), are significant in various chemical processes and applications (Li Ke-liang, 2007).

Non-Viral Gene Delivery

This compound is involved in the development of PEGylated bioreducible poly(amido amine)s for non-viral gene delivery. These compounds facilitate the creation of stable, low cytotoxicity, nano-scaled PEGylated polyplexes, which are promising in gene therapy (C. Lin & J. Engbersen, 2011).

Drug Delivery Systems

This chemical plays a crucial role in creating pH- and redox-responsive micelles for controlled drug delivery, particularly in cancer treatment. These micelles, formed through self-assembly, can be used for efficient drug delivery inside the body (Wei‐Xing Cheng et al., 2014).

DNA Binding and Gene Delivery

In the context of gene therapy, this compound contributes to the synthesis of polyamine-poly(ethylene glycol) constructs. These constructs are effective in DNA binding and have potential applications in delivering DNA to target cells for gene therapy (S. Garrett et al., 2000).

Antifouling and Antibacterial Applications

This compound is key in the covalent tethering of poly(ethylene glycol) to surfaces like Nylon 6, enhancing their antifouling and antibacterial properties. Such applications are crucial in the biomedical industry for creating materials resistant to bacterial adhesion (S. Swar et al., 2020).

Future Directions

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine, as a PEG linker, has potential applications in the development of various bioconjugates, including drug conjugates, antibody-drug conjugates, and other conjugate systems . Its future directions may include its use in the development of new drug delivery systems, biotherapeutics, and diagnostic tools.

properties

IUPAC Name

tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N3O6/c1-17(2,3)26-16(22)20-14-15(21)19-7-5-9-24-11-13-25-12-10-23-8-4-6-18/h4-14,18H2,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUHZCCKYZFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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